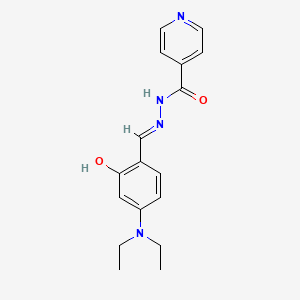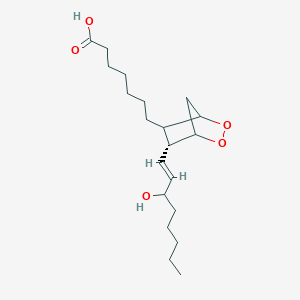
Unii-U3C8E5bwkr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dolasetron mesylate, identified by the Unique Ingredient Identifier (UNII) U3C8E5BWKR, is a pharmaceutical compound with the chemical formula C19H20N2O3.CH4O3S.H2O . It is primarily used as an antinauseant and antiemetic agent, particularly effective in preventing nausea and vomiting associated with cancer chemotherapy and postoperative recovery .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dolasetron mesylate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is achieved through cyclization reactions involving appropriate precursors.
Functionalization of the indole ring: Introduction of functional groups such as carboxylates and amines.
Industrial Production Methods: Industrial production of dolasetron mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Ensuring consistent quality and yield.
Purification: Using techniques such as crystallization and chromatography to achieve high purity.
Quality control: Rigorous testing to ensure compliance with pharmaceutical standards.
化学反応の分析
Types of Reactions: Dolasetron mesylate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Substitution reactions can occur at the amine or carboxylate groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various metabolites and derivatives of dolasetron, which can have different pharmacological properties .
科学的研究の応用
Dolasetron mesylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of indole derivatives.
Biology: Investigated for its effects on serotonin receptors and related pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy in preventing nausea and vomiting.
Industry: Utilized in the development of new antiemetic drugs and formulations.
作用機序
Dolasetron mesylate exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action prevents the binding of serotonin, a key neurotransmitter involved in the emetic response, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems .
類似化合物との比較
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Dolasetron Mesylate: Dolasetron mesylate is unique in its specific binding affinity and selectivity for the 5-HT3 receptors, which contributes to its effectiveness and safety profile. Compared to other similar compounds, it has a distinct pharmacokinetic profile and is often preferred for certain patient populations .
特性
分子式 |
C20H26N2O7S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13?,14?;;/m0../s1 |
InChIキー |
QTFFGPOXNNGTGZ-GFUUJVMUSA-N |
異性体SMILES |
CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O |
正規SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)

![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)


![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)



![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
